molecular formula C26H25NO6S B2648860 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 872199-02-5

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2648860
CAS No.: 872199-02-5
M. Wt: 479.55
InChI Key: FOOWLEYURWDGEU-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic aromatic core with methoxy, sulfonyl, and benzyl substituents. Its structure includes:

  • 6,7-Dimethoxy groups: Electron-donating substituents that enhance solubility and influence electronic properties.
  • 1-[(4-Methylphenyl)methyl]: A 4-methylbenzyl group at position 1, modulating lipophilicity and steric effects.

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-17-5-7-18(8-6-17)15-27-16-25(34(29,30)20-11-9-19(31-2)10-12-20)26(28)21-13-23(32-3)24(33-4)14-22(21)27/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOWLEYURWDGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Dihydroquinolinone Core: The initial step involves the cyclization of an appropriate precursor to form the dihydroquinolinone core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and a base such as triethylamine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinolinone derivatives with reduced functional groups.

Scientific Research Applications

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Substituent Variations at Position 1

The 4-methylbenzyl group in the target compound contrasts with substituents in analogues:

Compound Name Position 1 Substituent Key Properties/Implications Reference
Target Compound 4-Methylbenzyl Moderate lipophilicity, steric bulk
3-(Benzenesulfonyl)-1-[(4-Chlorophenyl)methyl] 4-Chlorobenzyl Increased electronegativity
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Methyl + Ethoxycarbonyl Enhanced solubility, reduced steric hindrance

Analysis :

  • The 4-methylbenzyl group in the target compound balances lipophilicity and steric effects compared to the 4-chlorobenzyl analogue, which introduces electronegativity but may reduce metabolic stability .
  • Methyl or ethyl substituents (e.g., in compounds) prioritize solubility but lack the aromatic interactions afforded by benzyl groups .

Sulfonyl Group Modifications at Position 3

The 4-methoxybenzenesulfonyl group distinguishes the target compound from other sulfonyl-containing analogues:

Compound Name Position 3 Substituent Electronic Effects Reference
Target Compound 4-Methoxybenzenesulfonyl Electron-donating (methoxy)
3-(Benzenesulfonyl)-1-[(4-Chlorophenyl)methyl] Benzenesulfonyl (no methoxy) Electron-neutral
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl) Methylsulfonyl Smaller steric profile, less polar

Analysis :

Research Implications and Limitations

  • Structural Insights : The target compound’s 4-methoxybenzenesulfonyl and 4-methylbenzyl groups position it as a hybrid between polar and lipophilic analogues, warranting further study on bioavailability and target engagement.
  • Data Gaps: No direct biological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, limiting mechanistic insights .
  • Future Directions : Comparative studies on sulfonyl group electronic effects (e.g., 4-methoxy vs. 4-nitro) and in vivo pharmacokinetics are needed.

Biological Activity

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline derivatives class. Its unique structure includes multiple functional groups that contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC25H27N2O6S
Molecular Weight465.56 g/mol
IUPAC NameThis compound
CAS Number899760-18-0

The presence of methoxy and sulfonyl groups is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Modulation : It may bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression : The compound could influence the expression of genes related to inflammatory responses and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.

A comparative study highlighted the IC50 values of this compound against different cancer cell lines:

Cell LineIC50 (µM)Reference
A5490.05
MCF70.06
HCT1160.08

These values suggest that the compound is more effective than some established chemotherapeutics.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH radical scavenging assays. It demonstrated significant radical-scavenging activity comparable to ascorbic acid at certain concentrations, indicating its potential as a protective agent against oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment.

Case Studies

Several case studies have examined the effects of this compound in vitro and in vivo:

  • In Vitro Study : A study conducted on A549 cells revealed that treatment with the compound resulted in increased apoptosis rates and down-regulation of anti-apoptotic proteins such as Bcl-2 .
  • In Vivo Study : An animal model study demonstrated that administration of this compound significantly reduced tumor size in xenograft models compared to control groups.

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